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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenol

Cat. No.: B1307856

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 4-(Trifluoromethylthio)phenol. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition. This guide is intended to serve as a
valuable resource for researchers in the fields of medicinal chemistry, materials science, and
synthetic organic chemistry.

Spectroscopic Data Summary

The spectroscopic data for 4-(Trifluoromethylthio)phenol is summarized in the tables below.
This information is critical for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 4-
(Trifluoromethylthio)phenol, recorded in deuterochloroform (CDCIs), are presented below.[1]

Table 1: 1H NMR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
7.51-7.57 m 2H Ar-H (ortho to -SCFs3)
6.84-6.90 m 2H Ar-H (ortho to -OH)
5.23 br s 1H -OH

Table 2: 13C NMR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]

Chemical Shift (6) [ppm] Assignment

158.0 C-OH

138.6 C-H (ortho to -SCF3)
129.5 (g, J = 308.1 Hz) -SCFs

116.5 C-H (ortho to -OH)
115.2 (q, J = 2.0 HZ) C-SCFs

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The characteristic IR absorption bands for 4-
(Trifluoromethylthio)phenol are listed below.[1]

Table 3: IR Spectroscopic Data for 4-(Trifluoromethylthio)phenol[1]
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Wavenumber (cm~—?) Assighment

3221 O-H stretch

1670 C=C aromatic stretch
1584 C=C aromatic stretch
1493 C=C aromatic stretch
1436 C-H aromatic bend
1364 C-O stretch

1346 C-H bend

1226 C-F stretch

1083 C-F stretch

826 C-H out-of-plane bend (para-disubstituted)
754 C-S stretch

650 C-S stretch

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The high-resolution mass spectrometry (HRMS) data for 4-(Trifluoromethylthio)phenol
confirms its molecular formula.[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 4-
(Trifluoromethylthio)phenol[1]

lon Calculated m/z Found m/z

[M-H]~ 192.9935 192.9945

Experimental Protocols
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The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 500
MHz for *H and 125 MHz for 13C. The sample was dissolved in deuterochloroform (CDCIs).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The
solid sample was analyzed directly, and the absorption bands are reported in reciprocal
centimeters (cm™1).

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI)
source in negative ion mode. The data confirms the molecular weight and elemental
composition of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-(Trifluoromethylthio)phenol.
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Sample Preparation
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Caption: General workflow for the spectroscopic analysis of 4-(Trifluoromethylthio)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References
¢ 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic &
Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C40B02633K [pubs.rsc.org]

» To cite this document: BenchChem. [Spectroscopic Profile of 4-(Trifluoromethylthio)phenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1307856?utm_src=pdf-body-img
https://www.benchchem.com/product/b1307856?utm_src=pdf-body
https://www.benchchem.com/product/b1307856?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2015/ob/c4ob02633k
https://pubs.rsc.org/en/content/articlehtml/2015/ob/c4ob02633k
https://www.benchchem.com/product/b1307856#spectroscopic-data-for-4-trifluoromethylthio-phenol-nmr-ir-ms
https://www.benchchem.com/product/b1307856#spectroscopic-data-for-4-trifluoromethylthio-phenol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1307856#spectroscopic-data-for-4-
trifluoromethylthio-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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